Cytotoxicity Profile: Differentiated Potency Against MDA-MB-468 and CCRF-CM Cell Lines
A study evaluating benzenesulfonamide derivatives identified a compound (designated '12d') with a substitution pattern consistent with 4-Benzyl-3-cyano-N-(thiazol-2-yl)benzenesulfonamide. This compound demonstrated significant cytotoxic activity against MDA-MB-468 breast cancer cells with an IC50 of 3.99 ± 0.21 µM and against CCRF-CM leukemia cells with an IC50 of 4.51 ± 0.24 µM under hypoxic conditions [1]. While a direct, in-study comparison to the target compound's 3-chlorobenzyl analog (CAS 1799439-21-6) is not available, the measured potency distinguishes it from many other benzenesulfonamide derivatives, which often exhibit IC50 values >10 µM or are inactive in these specific cell lines [1].
| Evidence Dimension | In vitro cytotoxicity (IC50) |
|---|---|
| Target Compound Data | 3.99 ± 0.21 µM (MDA-MB-468); 4.51 ± 0.24 µM (CCRF-CM) |
| Comparator Or Baseline | Staurosporine (positive control): 6.07 ± 0.03 µM (MDA-MB-468); 2.17 ± 0.11 µM (CCRF-CM) |
| Quantified Difference | 1.5-fold more potent than staurosporine in MDA-MB-468; 2.1-fold less potent in CCRF-CM |
| Conditions | Hypoxic conditions (1% O2, 5% CO2, 94% N2) |
Why This Matters
This provides a quantitative benchmark for potency in two distinct cancer models, allowing researchers to select this compound for follow-up studies where single-digit micromolar activity in hypoxic environments is desired.
- [1] Zain-Alabdeen, A. I., et al. (2022). Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX. Scientific Reports, 12, 16756. Table 6. View Source
